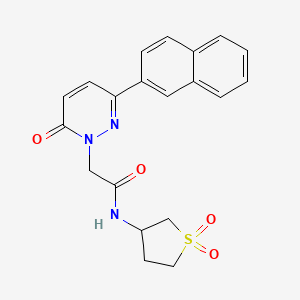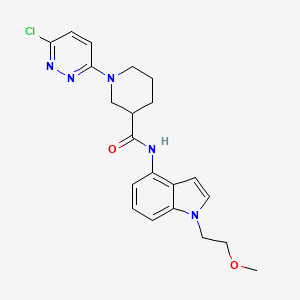![molecular formula C21H22N4O2 B10992634 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B10992634.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a fascinating compound with a complex structure. Let’s break it down:
Benzimidazole: The benzimidazole moiety is a five-membered heterocyclic ring containing two nitrogen atoms.
Indole: The indole ring is another important heterocyclic structure, commonly found in natural products, alkaloids, and synthetic drugs.
Acetamide: The acetamide group contributes to the compound’s overall functionality.
Preparation Methods
The synthetic routes for this compound can vary, but here’s a general outline:
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes can lead to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s properties.
Substitution: Substituting functional groups can alter its reactivity.
Common reagents and conditions depend on the specific reaction. Major products formed would be derivatives of the compound with altered substituents.
Scientific Research Applications
This compound has diverse applications:
Chemistry: It serves as a building block for designing novel molecules.
Biology: Researchers explore its interactions with biological macromolecules.
Medicine: Investigating its potential as a drug candidate.
Industry: Perhaps in materials science or catalysis.
Mechanism of Action
The precise mechanism remains elusive, but it likely involves interactions with specific molecular targets or pathways. Further research is needed to unravel its effects.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare it to other benzimidazole-containing molecules. Its uniqueness lies in the combination of benzimidazole and indole moieties.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C21H22N4O2/c1-27-16-8-9-19-15(13-16)10-12-25(19)14-21(26)22-11-4-7-20-23-17-5-2-3-6-18(17)24-20/h2-3,5-6,8-10,12-13H,4,7,11,14H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
XJEVGTAWBVMZRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B10992551.png)
![2-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10992552.png)
![N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10992555.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B10992568.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]butanamide](/img/structure/B10992578.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B10992590.png)
![N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10992600.png)
![1-(furan-2-ylmethyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10992603.png)
![2-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B10992611.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B10992614.png)

![N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B10992619.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide](/img/structure/B10992628.png)
